molecular formula C22H20N6O3S B2940605 N-(4-acetamidophenyl)-2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide CAS No. 894061-55-3

N-(4-acetamidophenyl)-2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide

Cat. No. B2940605
CAS RN: 894061-55-3
M. Wt: 448.5
InChI Key: LQFUZAHJJOYNQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetamidophenyl)-2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C22H20N6O3S and its molecular weight is 448.5. The purity is usually 95%.
BenchChem offers high-quality N-(4-acetamidophenyl)-2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-acetamidophenyl)-2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Translational Research in Biomarker Discovery

The compound MLS001235829 has significant applications in translational research, particularly in the discovery and verification of biomarker panels. Its use in LC-MS/MS workflows enhances the sensitivity and quantitative accuracy, allowing for the identification of large numbers of putative biomarkers. This is crucial for expanding experimental scales and increasing sample throughput .

Targeted Quantitative Proteomics

MLS001235829 can be utilized in targeted quantitative proteomics to precisely quantify proteins from biological samples like extracellular vesicles. The compound’s compatibility with high-throughput LC-MS/MS systems enables the evaluation of thousands of tryptic peptide surrogates, representing a vast array of proteins, within a short time frame .

Pathway Analysis and Signal Transduction

The compound’s ability to be quantified in complex mixtures makes it ideal for pathway analysis. Researchers can map the quantified proteins to specific pathways using tools like Reactome, providing insights into signal transduction and cellular communication processes .

Metabolite Quantitation

In the field of metabolomics, MLS001235829 aids in the targeted quantitative analysis of endogenous metabolites and their isotopically enriched standards. This application is particularly beneficial for translational researchers aiming to standardize methods and enhance quantitative accuracy .

Large-Scale Study Applications

MLS001235829’s properties allow for its use in large-scale studies, which are common in translational research. The compound’s stability and reactivity under various conditions make it a reliable standard for quantitative assays across extensive sample sets .

properties

IUPAC Name

N-(4-acetamidophenyl)-2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O3S/c1-14(29)23-16-6-8-17(9-7-16)24-21(30)13-32-22-26-25-20-11-10-19(27-28(20)22)15-4-3-5-18(12-15)31-2/h3-12H,13H2,1-2H3,(H,23,29)(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQFUZAHJJOYNQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetamidophenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

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